1-(Furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(Furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a furan ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of furan-2-carbaldehyde with appropriate pyrimidine derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
1-(Furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
- 1-(Furan-2-yl)-5-methylpyrimidine-2,4-dione
- 1-(Furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-trione
- 1-(Furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-tetraone
Uniqueness: 1-(Furan-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
CAS No. |
62396-96-7 |
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Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-(furan-2-yl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H8N2O3/c1-6-5-11(7-3-2-4-14-7)9(13)10-8(6)12/h2-5H,1H3,(H,10,12,13) |
InChI Key |
PSUQOGCZWBRNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2=CC=CO2 |
Origin of Product |
United States |
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